BenchChemオンラインストアへようこそ!

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 847039-05-8) is a dual-protected piperidine derivative bearing a tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and a benzyloxycarbonyl (Cbz) group on an exocyclic N-methylamine at the 4-position. With molecular formula C19H28N2O4 and molecular weight 348.44 g/mol, it belongs to the class of orthogonally protected heterocyclic building blocks widely employed in multi-step pharmaceutical intermediate synthesis.

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 847039-05-8
Cat. No. B581991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate
CAS847039-05-8
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-10-16(11-13-21)20(4)17(22)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
InChIKeyQTJMIHMRGWRXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 847039-05-8): A Dual-Protected N-Methyl Piperidine Building Block for Orthogonal Deprotection Strategies


tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 847039-05-8) is a dual-protected piperidine derivative bearing a tert-butoxycarbonyl (Boc) group on the piperidine ring nitrogen and a benzyloxycarbonyl (Cbz) group on an exocyclic N-methylamine at the 4-position . With molecular formula C19H28N2O4 and molecular weight 348.44 g/mol, it belongs to the class of orthogonally protected heterocyclic building blocks widely employed in multi-step pharmaceutical intermediate synthesis . The defining structural feature—an N-methyl substituent on the Cbz-protected amine—distinguishes it from the broader family of Boc/Cbz piperidine intermediates and imparts quantifiably different physicochemical and reactivity properties that directly impact synthetic route design and procurement decisions .

Why Generic Boc/Cbz Piperidine Intermediates Cannot Substitute for CAS 847039-05-8 in Orthogonal Synthetic Sequences


Procurement professionals and medicinal chemists cannot interchangeably substitute this compound with seemingly similar Boc/Cbz piperidine analogs such as 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8) or 1-Boc-4-[(Cbz-amino)methyl]piperidine (CAS 155456-33-0) because the N-methyl substituent on the Cbz-protected amine fundamentally alters three critical selection parameters: hydrogen bond donor capacity (HBD = 0 vs. HBD = 1), computed lipophilicity (LogP 3.1 vs. 3.06–3.70), and topological polar surface area (TPSA 59.1 vs. 67.9–71.4 Ų) . These differences are not cosmetic—they directly govern membrane permeability, chromatographic retention behavior, and the chemoselectivity of downstream deprotection steps, making analog substitution a source of synthetic failure in multi-step routes where precise orthogonal reactivity is required . Furthermore, the N-methyl group eliminates the possibility of undesired intramolecular hydrogen bonding or intermolecular aggregation that can complicate reaction monitoring and purification of NH-bearing analogs .

Quantitative Differentiation Evidence for tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 847039-05-8) vs. Closest Analogs


Hydrogen Bond Donor Count: N-Methylation Eliminates the HBD Present in NH-Analogs

The N-methyl substituent on the Cbz-protected exocyclic amine of CAS 847039-05-8 reduces the hydrogen bond donor (HBD) count from 1 to 0 compared to its closest NH-bearing analog 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8), which retains one HBD . This single structural modification eliminates the capacity for intermolecular hydrogen bonding via the carbamate NH, a factor known to reduce aqueous solubility, alter crystal packing, and diminish passive membrane permeability in drug-like scaffolds . The isomeric compound 1-Boc-4-[(Cbz-amino)methyl]piperidine (CAS 155456-33-0), which shares the same molecular formula (C19H28N2O4) and molecular weight (348.44 g/mol) as the target compound, likewise possesses HBD = 1 due to its NH carbamate, confirming that the N-methyl group—not the molecular formula—is the sole source of this differentiation .

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA): A 8.8–12.3 Ų Reduction vs. NH-Analogs

The target compound exhibits a computed TPSA of 59.1 Ų, which is 8.8 Ų lower than 1-Boc-4-Cbz-amino-piperidine (TPSA = 67.87 Ų) and 12.3 Ų lower than 1-Boc-4-[(Cbz-amino)methyl]piperidine (TPSA = 71.36 Ų) . This reduction is a direct consequence of N-methylation replacing the polar NH moiety with a non-polar N-CH3 group. Quantitative structure-property relationship (QSPR) models consistently identify TPSA as a key determinant of intestinal absorption and blood-brain barrier penetration, with values below approximately 60–70 Ų generally associated with favorable CNS penetration . The TPSA differential also predicts distinct reverse-phase HPLC retention behavior: the lower TPSA of CAS 847039-05-8 translates to longer retention times on C18 columns under identical gradient conditions compared to its higher-TPSA NH analogs, a practically significant factor for purity analysis and preparative chromatography method development .

CNS Drug Design ADME Prediction Chromatographic Method Development

Orthogonal Deprotection Selectivity: Cbz Removal While Retaining Boc via Catalytic Hydrogenation

CAS 847039-05-8 is specifically designed for orthogonal deprotection: the Cbz group is cleanly removed by catalytic hydrogenation (Pd/C 10%, H2, MeOH, 4 h, room temperature) to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate (CAS 147539-41-1) while the Boc group remains fully intact . This contrasts with the reversed protection pattern found in 1-Cbz-4-Boc-amino-piperidine analogs, where the piperidine nitrogen bears the Cbz group and the exocyclic amine bears the Boc group, resulting in a different deprotection hierarchy . The target compound's arrangement—Boc on the ring nitrogen, Cbz on the exocyclic N-methylamine—enables a synthetic sequence wherein the exocyclic amine is unmasked first (hydrogenolysis), elaborated via reductive amination or acylation, and the piperidine nitrogen is deprotected last (acidolysis), providing maximum flexibility in convergent synthetic strategies . This specific deprotection sequence is utilized in WO2005019194A1 for the preparation of hydroxamic acid metalloproteinase inhibitors, where the liberated N-methylamine serves as a key functional handle for further derivatization .

Synthetic Methodology Protecting Group Strategy Process Chemistry

Computed Lipophilicity (LogP) and Its Impact on Synthetic Intermediate Handling

The XLogP3 value of CAS 847039-05-8 is 3.1, positioning it intermediate between 1-Boc-4-Cbz-amino-piperidine (CAS 220394-97-8, reported LogP range 3.06–3.64 depending on calculation method) and 1-Boc-4-[(Cbz-amino)methyl]piperidine (CAS 155456-33-0, LogP = 3.70) . While the LogP difference from the direct NH analog (CAS 220394-97-8) is modest (ΔLogP ≈ −0.5 to +0.04 depending on the calculation engine), the practical significance emerges in liquid-liquid extraction workup: the N-methylated compound partitions more predictably into organic phases without the pH-dependent partitioning variability introduced by the ionizable NH proton . The boiling point differential further distinguishes the compound: CAS 847039-05-8 has a predicted boiling point of 455.2 ± 44.0 °C, compared to 471.6 ± 44.0 °C for CAS 220394-97-8 (ΔBP = −16.4 °C), a difference attributable to the absence of intermolecular hydrogen bonding in the liquid phase . The density of 1.14 ± 0.1 g/cm³ (vs. 1.15–1.20 g/cm³ for NH analogs) also reflects the altered intermolecular packing.

Physicochemical Characterization Extraction Optimization Reaction Workup

Commercial Purity Specifications and Storage Requirements Differentiate Procurement Value

CAS 847039-05-8 is commercially available from multiple reputable suppliers with standardized purity specifications ranging from 95% to 98% . Bidepharm (Cat. BD327793) supplies the compound at 95% purity and provides batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Leyan (Cat. 1743547) offers 98% purity with catalog availability in 1 g quantities and inquiry-based pricing for 5 g, 10 g, and 25 g scales . The recommended storage condition of −20 °C, as specified by USBio (Grade: Highly Purified) and Biozol, is notably more stringent than the room temperature or 2–8 °C storage recommended for the NH analog CAS 220394-97-8, reflecting the compound's distinct stability profile . The MDL identifier MFCD11974923 provides a unique database cross-reference that distinguishes this compound from its analogs in procurement systems.

Chemical Procurement Quality Control Supply Chain

Procurement-Relevant Application Scenarios for tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 847039-05-8)


CNS-Penetrant Library Synthesis Requiring Zero-HBD Building Blocks

In medicinal chemistry programs targeting central nervous system (CNS) disorders, building blocks with HBD = 0 and TPSA below 60 Ų are preferentially selected to maximize the probability of blood-brain barrier penetration in final compounds. CAS 847039-05-8 (HBD = 0, TPSA = 59.1 Ų) satisfies both criteria, whereas the NH analogs CAS 220394-97-8 (HBD = 1, TPSA = 67.87 Ų) and CAS 155456-33-0 (HBD = 1, TPSA = 71.36 Ų) exceed recommended CNS TPSA thresholds by 8–12 Ų . Procurement of the N-methylated building block at the library design stage eliminates the need for late-stage N-methylation chemistry, reducing step count and improving overall synthetic efficiency in CNS-focused medicinal chemistry campaigns.

Orthogonal Deprotection Sequences for Convergent Synthesis of Metalloproteinase Inhibitors

In multi-step syntheses of hydroxamic acid-based metalloproteinase inhibitors following the general route disclosed in WO2005019194A1, CAS 847039-05-8 serves as the designated intermediate for introducing an N-methylamine functionality at the piperidine 4-position . The orthogonal protecting group arrangement (Boc on piperidine N, Cbz on exocyclic N-methylamine) enables selective Cbz cleavage via catalytic hydrogenation (Pd/C, H2, MeOH, 4 h) to liberate the N-methylamine handle for subsequent functionalization, while the Boc-protected piperidine nitrogen remains intact for later-stage deprotection and elaboration . This specific deprotection sequence cannot be replicated with reversed-protection analogs without additional protecting group manipulation steps.

pH-Independent Liquid-Liquid Extraction Protocols in Process Chemistry Scale-Up

The absence of an ionizable NH proton in CAS 847039-05-8 eliminates pH-dependent partitioning behavior that complicates aqueous-organic extraction workup of NH-bearing carbamate intermediates. During process development and scale-up, this property translates to more predictable and reproducible extraction yields across batch variations, reducing the need for pH monitoring and adjustment during workup . The compound's computed boiling point of 455.2 ± 44.0 °C and density of 1.14 g/cm³ further distinguish it from heavier, higher-boiling NH analogs (e.g., CAS 155456-33-0, BP ~484.5 °C), offering marginal energy savings in solvent distillation during large-scale processing.

Chromatographic Method Development and Purity Analysis

The systematic TPSA reduction of 8.8–12.3 Ų relative to NH-bearing analogs directly impacts reverse-phase HPLC retention, enabling baseline separation of CAS 847039-05-8 from potential deprotection byproducts and residual starting materials . Analytical laboratories developing purity methods for this intermediate can exploit the longer C18 retention time (predicted from lower TPSA) to achieve resolution from the more polar NH-containing impurities that may arise from incomplete N-methylation during synthesis. The MDL identifier MFCD11974923 and InChI Key QTJMIHMRGWRXLF-UHFFFAOYSA-N provide unambiguous database references for integration into regulated analytical workflows .

Quote Request

Request a Quote for tert-Butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.